molecular formula C7H12INO B12009756 1-(Iodoacetyl)piperidine

1-(Iodoacetyl)piperidine

Cat. No.: B12009756
M. Wt: 253.08 g/mol
InChI Key: RUKSJTGZCRMMCJ-UHFFFAOYSA-N
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Description

1-(Iodoacetyl)piperidine is a piperidine derivative functionalized with an iodoacetyl group (–COCH₂I) at the nitrogen atom. This modification imparts unique reactivity due to the iodine atom’s polarizability and the acetyl group’s electrophilic nature. The compound is of interest in medicinal chemistry and organic synthesis, particularly as a precursor for alkylation or cross-coupling reactions.

Properties

IUPAC Name

2-iodo-1-piperidin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12INO/c8-6-7(10)9-4-2-1-3-5-9/h1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKSJTGZCRMMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Iodoacetyl)piperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with iodoacetic acid under suitable conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the iodoacetyl group .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(Iodoacetyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Iodoacetyl)piperidine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying protein interactions.

    Medicine: Investigated for potential therapeutic applications due to its reactivity with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Iodoacetyl)piperidine involves its ability to react with nucleophiles, forming covalent bonds with target molecules. This reactivity is primarily due to the presence of the iodo group, which acts as a good leaving group, and the acetyl group, which can form stable intermediates. The compound can modify proteins and other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Similar Piperidine Derivatives

Structural and Electronic Comparisons

1-(3-Phenylbutyl)piperidine Derivatives
  • Structure : Features a bulky 3-phenylbutyl substituent on the piperidine nitrogen.
  • Key Findings :
    • In docking studies, compounds like RC-33 with this group showed RMSD values < 2 Å when aligned with similar ligands, indicating conserved binding orientations .
    • Derivatives with larger hydrophobic substituents (e.g., at position 4 of piperidine) exhibited improved binding to hydrophobic cavities in protein targets, highlighting the role of steric bulk in ligand-receptor interactions .
  • Contrast with 1-(Iodoacetyl)piperidine: The iodoacetyl group introduces a polarizable iodine atom and a reactive acetyl moiety, which may enhance electrophilic reactivity compared to the non-polar phenylbutyl group.
4-DAMP Methiodide (1-Methylpiperidin-4-yl 2,2-Diphenylacetate Methiodide)
  • Structure : Combines a quaternary ammonium group (methyl iodide) with a diphenylacetate ester on the piperidine ring .
  • Key Findings :
    • The methiodide group enhances solubility and stability in aqueous environments, making it suitable for pharmacological studies.
    • The diphenylacetate moiety contributes to hydrophobic interactions in biological systems.
N-(p-Nitrophenyl)piperidine Derivatives
  • Structure : A nitro group on the phenyl ring conjugated with the piperidine nitrogen.
  • Key Findings: The 1-piperidino group is a weaker electron donor compared to 1-pyrrolidino, leading to reduced resonance stabilization in N-(p-nitrophenyl)piperidine . Steric hindrance in the piperidine chair conformation limits coplanarity between the aromatic ring and the nitrogen lone pair, reducing electronic conjugation .
  • Contrast with this compound : The iodoacetyl group’s electron-withdrawing nature (via the acetyl moiety) may further decrease electron density at the nitrogen, altering reactivity in nucleophilic substitutions.
Acetylcholinesterase (AChE) Inhibitors
  • Example : 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) .
  • Key Findings: E2020 exhibits potent AChE inhibition (IC₅₀ = 5.7 nM) due to its rigid indanone-piperidine scaffold, which optimizes binding to the enzyme’s active site. The benzyl group enhances hydrophobic interactions, while the methoxy groups improve selectivity for AChE over butyrylcholinesterase .
α-Glucosidase Inhibitors
  • Example : 1-(4-Hydroxy-3-methoxybenzyl)-2-(hydroxymethyl)piperidine-3,4,5-triol .
  • Key Findings: This derivative of 1-deoxynojirimycin (1-DNJ) shows enhanced α-glucosidase inhibition (IC₅₀ = 0.207 mM) compared to acarbose, attributed to hydrogen bonding from hydroxyl groups .
  • Contrast with this compound : The iodoacetyl group may lack the polyol structure necessary for hydrogen bonding, limiting its utility as a glycosidase inhibitor.

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